Proterguride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Proterguride is a highly potent dopamine receptor agonist with a long duration of action. It was patented by Schering A.-G. for the treatment of Parkinsonism, restless leg syndrome, and the prophylaxis of migraine . Unlike most dopamine receptor agonists, this compound is suitable for transdermal administration .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Proterguride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as N-deethylation, N-oxidation, hydroxylation, and oxidative cleavage of the indole ring .

Chemical Reactions Analysis

Types of Reactions: Proterguride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Proterguride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying dopamine receptor agonists.

Biology: Investigated for its effects on neurotransmitter systems.

Medicine: Used in the treatment of Parkinson’s disease, restless leg syndrome, and migraine prophylaxis.

Industry: Explored for its potential in transdermal drug delivery systems.

Mechanism of Action

Proterguride exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and stimulating the receptors. This leads to increased dopamine activity, which helps alleviate symptoms of Parkinson’s disease and other conditions . Additionally, this compound acts as an antagonist at alpha-adrenoceptors and histamine receptors, and as a partial agonist at serotonergic receptors .

Comparison with Similar Compounds

Lisuride: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.

Bromocriptine: A dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.

Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.

Uniqueness of Proterguride: this compound is unique due to its suitability for transdermal administration, which allows for constant plasma concentrations and reduces the risk of treatment-related motor complications . Additionally, its action at multiple receptor sites, including dopamine, alpha-adrenoceptors, and serotonergic receptors, makes it a versatile compound with a broad range of therapeutic applications .

Biological Activity

Proterguride is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. As a somatostatin analogue, it exhibits various biological activities that are crucial for understanding its pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound primarily functions as a somatostatin analogue, which means it mimics the action of somatostatin—a peptide hormone that plays a significant role in inhibiting the secretion of several hormones and neurotransmitters. The mechanisms through which this compound operates include:

- Inhibition of Hormone Release : this compound inhibits the release of growth hormone, insulin, and glucagon, thereby modulating metabolic processes and hormonal balance .

- Neurotransmitter Regulation : It is believed to affect neurotransmitter release in the central nervous system, which may have implications for treating conditions such as depression and anxiety .

- Transdermal Delivery : Unlike many dopamine receptor agonists, this compound has been shown to be suitable for transdermal administration, enhancing its bioavailability and patient compliance .

Pharmacological Profile

The pharmacological profile of this compound is characterized by its efficacy in various clinical contexts:

- Antitumor Activity : Preclinical studies indicate that this compound may exhibit antitumor properties, particularly in breast cancer models. It has been administered to patients with metastatic breast cancer, showing promising results in reducing tumor size and improving patient outcomes .

- Neurological Effects : Research suggests that this compound may have neuroprotective effects, potentially benefiting patients with neurodegenerative diseases .

Case Studies

- Breast Cancer Treatment : In a clinical study involving 14 patients with metastatic breast cancer, this compound was administered via subcutaneous injection. The results demonstrated a significant reduction in tumor markers and improved quality of life for patients resistant to conventional therapies .

- Transdermal Administration : A study investigating the transdermal delivery of this compound found that formulations using pressure-sensitive adhesives showed good skin adhesion and moderate drug flux values. This method could enhance patient compliance due to reduced pain associated with injections .

Comparative Efficacy

| Study Focus | Findings | Methodology |

|---|---|---|

| Antitumor Activity | Significant reduction in tumor size in breast cancer patients | Clinical trials |

| Neurological Benefits | Potential neuroprotective effects observed | Animal models |

| Transdermal Delivery | Good stability and skin adhesion with moderate flux values | In vitro permeation studies |

Properties

CAS No. |

77650-95-4 |

|---|---|

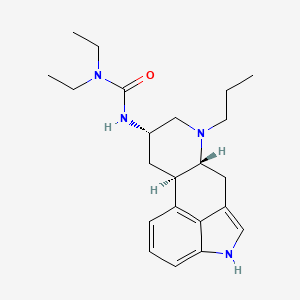

Molecular Formula |

C22H32N4O |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

3-[(6aR,9S,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |

InChI |

InChI=1S/C22H32N4O/c1-4-10-26-14-16(24-22(27)25(5-2)6-3)12-18-17-8-7-9-19-21(17)15(13-23-19)11-20(18)26/h7-9,13,16,18,20,23H,4-6,10-12,14H2,1-3H3,(H,24,27)/t16-,18+,20+/m0/s1 |

InChI Key |

FCRJELOYDVBTGW-ILZDJORESA-N |

SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC |

Isomeric SMILES |

CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC |

Canonical SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC |

Key on ui other cas no. |

77650-95-4 |

Synonyms |

(1,1-diethyl-3-((6-n-propyl)-8a-ergolinyl) urea) proterguride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.